molecular formula C35H38Cl2N8O4 B194000 trans-Itraconazole CAS No. 252964-65-1

trans-Itraconazole

カタログ番号 B194000
CAS番号: 252964-65-1
分子量: 705.6 g/mol
InChIキー: VHVPQPYKVGDNFY-KKHGCVKGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Itraconazole, sometimes abbreviated as ITZ, is an antifungal medication used to treat a variety of fungal infections . This includes aspergillosis, blastomycosis, coccidioidomycosis, histoplasmosis, and paracoccidioidomycosis . It may be given by mouth or intravenously .


Synthesis Analysis

Itraconazole is prepared using different surfactants, sodium lauryl sulfate (SLS) and sodium deoxycholate (SDC), through a thin lipid film hydration technique . A study also mentions the preparation of itraconazole and succinic acid cocrystals using pressurized CO2 .


Molecular Structure Analysis

The structure of itraconazole-bound human NPC1 was determined at 4-Å resolution revealing that itraconazole binds to the center of NPC1 protein . Another study discusses the structural relaxation peak of itraconazole in thin layers when compared with bulk data .


Chemical Reactions Analysis

Itraconazole is metabolized to hydroxy-itraconazole, keto-itraconazole, and N-desalkyl-itraconazole by cytochrome P450 3A4 . A study also mentions the analysis of itraconazole and its associated production impurities .


Physical And Chemical Properties Analysis

Itraconazole–succinic acid cocrystals with physical and chemical properties similar to cocrystals produced using a traditional liquid antisolvent technique can be prepared by CO2 . Another study mentions the stability of itraconazole/Pluronic F127/Eduragit EPO (1:1:0.5) ternary system .

科学的研究の応用

  • Antifungal Applications

    • Application Summary : Itraconazole is a triazole antifungal agent with broad-spectrum activity against fungal infections . It’s used to treat a variety of fungal infections, including those caused by Candida and Aspergillus species .
    • Methods of Application : Itraconazole is typically administered orally. In one study, it was prepared as transferosomes (ITZ-TFS) to overcome the skin’s barrier function. The ITZ-TFSs were prepared by thin lipid film hydration technique using different surfactants .
    • Results or Outcomes : The study found that the prepared ITZ-TFS were effective in enhancing the antifungal activity of Itraconazole .
  • Non-Small Cell Lung Cancer Treatment

    • Application Summary : Itraconazole has been repurposed as an anticancer therapeutic agent for multiple malignancies, including non-small cell lung cancer (NSCLC) .
    • Methods of Application : In a study, patients with NSCLC were administered with itraconazole 300 mg orally twice daily for 10–14 days .
    • Results or Outcomes : The study found that itraconazole demonstrates concentration-dependent early antivascular, metabolic, and antitumor effects in patients with NSCLC .
  • Treatment of Superficial Fungal Infections

    • Application Summary : Itraconazole has been used in the treatment of superficial fungal infections .
    • Methods of Application : In one study, itraconazole was developed as a topical gel at the maximum soluble concentration .
    • Results or Outcomes : The study found that the itraconazole gel showed high dermal concentrations and was effective in treating superficial fungal infections .
  • Prostate Cancer Treatment

    • Application Summary : Itraconazole has been identified as a compound that can efficiently re-sensitize drug-resistant prostate cancer cells to treatment .
    • Methods of Application : In the study, itraconazole was administered orally .
    • Results or Outcomes : The study found that itraconazole has the potential to enhance the bioavailability of other drugs used in the treatment of prostate cancer .
  • Basal Cell Carcinoma (BCC) Treatment

    • Application Summary : Itraconazole has been used in the treatment of advanced basal cell carcinoma .
    • Methods of Application : In one study, patients with BCC were treated with itraconazole 200 mg twice per day .
    • Results or Outcomes : The study found that itraconazole has activity against BCC and can be used as a potential treatment option .
  • Other Scientific Research Applications

    • Application Summary : Itraconazole has been used in the preparation and optimization of transferosomes-loaded hydrogel for enhancing its antifungal activity .
    • Methods of Application : The transferosomes (ITZ-TFS) were prepared by thin lipid film hydration technique using different surfactants .
    • Results or Outcomes : The study found that the prepared ITZ-TFS were effective in enhancing the antifungal activity of Itraconazole .
  • Transdermal Delivery of Itraconazole

    • Application Summary : Itraconazole has been used in the preparation and optimization of transfersomes-loaded hydrogel for enhancing its antifungal activity .
    • Methods of Application : The transfersomes (ITZ-TFS) were prepared by thin lipid film hydration technique using different surfactants .
    • Results or Outcomes : The study found that the prepared ITZ-TFS were effective in enhancing the antifungal activity of Itraconazole .
  • Antifungal Drug Delivery

    • Application Summary : Advanced vesicular carriers are novel drug delivery systems that increase the antifungal activity of antifungal drugs, by targeting them to the site of action and minimizing their side effects .
    • Methods of Application : The advanced vesicular carriers encapsulate the antifungal drugs to increase their efficacy and limit the undesirable side effects .
    • Results or Outcomes : The advanced systems can manage stability, solubility, bioavailability, safety, and effectiveness issues present in conventional systems .
  • Transdermal Delivery of Itraconazole

    • Application Summary : Itraconazole has been used in the preparation and optimization of transfersomes-loaded hydrogel for enhancing its antifungal activity .
    • Methods of Application : The transfersomes (ITZ-TFS) were prepared by thin lipid film hydration technique using different surfactants .
    • Results or Outcomes : The study found that the prepared ITZ-TFS were effective in enhancing the antifungal activity of Itraconazole .
  • Advanced Vesicular Systems for Antifungal Drug Delivery

    • Application Summary : Advanced vesicular carriers are novel drug delivery systems that increase the antifungal activity of antifungal drugs, by targeting them to the site of action and minimizing their side effects .
    • Methods of Application : The advanced vesicular carriers encapsulate the antifungal drugs to increase their efficacy and limit the undesirable side effects .
    • Results or Outcomes : These advanced systems can manage stability, solubility, bioavailability, safety, and effectiveness issues present in conventional systems .

Safety And Hazards

Itraconazole is for R&D use only and not for medicinal, household, or other use .

将来の方向性

There has been a welcome acceleration of the antifungal pipeline in recent years, with a number of new drug classes in clinical or pre-clinical development, as well as new focus on inhaled antifungal drug delivery . Another study mentions the concentration-dependent early antivascular, metabolic, and antitumor effects of itraconazole in patients with NSCLC .

特性

IUPAC Name

2-butan-2-yl-4-[4-[4-[4-[[(2R,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVPQPYKVGDNFY-KKHGCVKGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H38Cl2N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40861071
Record name trans-Itraconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

705.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-Itraconazole

CAS RN

252964-65-1
Record name trans-Itraconazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252964651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-Itraconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ITRACONAZOLE, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ63FB41CJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-Itraconazole
Reactant of Route 2
Reactant of Route 2
trans-Itraconazole
Reactant of Route 3
Reactant of Route 3
trans-Itraconazole
Reactant of Route 4
Reactant of Route 4
trans-Itraconazole
Reactant of Route 5
Reactant of Route 5
trans-Itraconazole
Reactant of Route 6
Reactant of Route 6
trans-Itraconazole

Citations

For This Compound
1
Citations
CC Peng, W Shi, JD Lutz, KL Kunze, JO Liu… - Drug metabolism and …, 2012 - ASPET
Itraconazole (ITZ) is a mixture of four cis-stereoisomers that inhibit CYP3A4 potently and coordinate CYP3A4 heme via the triazole nitrogen. However, (2R,4S,2′R)-ITZ and (2R,4S,2′S…
Number of citations: 34 dmd.aspetjournals.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。